molecular formula C24H18ClFN2O2 B11510242 (4E)-2-(3-chlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11510242
M. Wt: 420.9 g/mol
InChI Key: MLRLAWKJTIJIQE-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenyl and fluorophenylmethoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, often using reagents like chlorine, nitric acid, or sulfuric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(3-CHLOROPHENYL)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

Molecular Formula

C24H18ClFN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C24H18ClFN2O2/c1-16-22(24(29)28(27-16)20-7-4-6-19(25)14-20)13-17-9-11-21(12-10-17)30-15-18-5-2-3-8-23(18)26/h2-14H,15H2,1H3/b22-13+

InChI Key

MLRLAWKJTIJIQE-LPYMAVHISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.